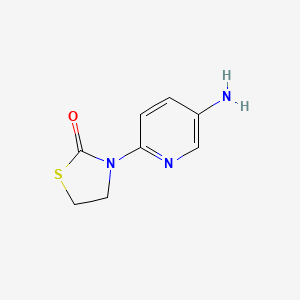

3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one

Beschreibung

Eigenschaften

IUPAC Name |

3-(5-aminopyridin-2-yl)-1,3-thiazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c9-6-1-2-7(10-5-6)11-3-4-13-8(11)12/h1-2,5H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGQEWGUPSUNGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)N1C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301276304 | |

| Record name | 3-(5-Amino-2-pyridinyl)-2-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301276304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221791-94-1 | |

| Record name | 3-(5-Amino-2-pyridinyl)-2-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Amino-2-pyridinyl)-2-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301276304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

The primary target of “3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one” is Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects such as inflammation and pain.

Mode of Action

“this compound” acts as a selective inhibitor of COX-1. It binds to the active site of the COX-1 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins.

Biochemical Pathways

By inhibiting COX-1, “this compound” affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes including inflammation, pain sensation, and regulation of blood flow. The inhibition of COX-1 leads to a decrease in prostaglandin production, thereby affecting these processes.

Result of Action

The inhibition of COX-1 by “this compound” leads to a decrease in the production of prostaglandins. This can result in reduced inflammation and pain sensation , as prostaglandins play a key role in these processes.

Biochemische Analyse

Biochemical Properties

3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit cyclooxygenase-1 (COX-1) with an IC50 value of 0.8 μM. This interaction is significant as COX-1 is involved in the conversion of arachidonic acid to prostaglandins, which are important mediators of inflammation and other physiological processes. The compound’s ability to selectively inhibit COX-1 over cyclooxygenase-2 (COX-2) (IC50 > 200 μM) highlights its potential for targeted biochemical applications.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting COX-1, the compound can modulate the production of prostaglandins, thereby affecting inflammatory responses and other cellular functions. Additionally, its impact on gene expression and cellular metabolism can lead to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with COX-1, leading to enzyme inhibition. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and other related processes. The compound’s selectivity for COX-1 over COX-2 is attributed to its unique structure, which allows it to fit into the active site of COX-1 more effectively.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, with a shelf life of up to three years when stored at -20°C. Long-term studies have shown that its inhibitory effects on COX-1 remain consistent over time, with no significant degradation observed.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits COX-1 without causing significant adverse effects. At higher doses, it can lead to toxicity and other adverse effects, highlighting the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of COX-1. The compound interacts with enzymes and cofactors involved in the metabolism of arachidonic acid, leading to changes in metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with COX-1 and other related biomolecules. The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to the appropriate cellular compartments.

Biologische Aktivität

3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, supported by relevant data and case studies.

Synthesis of this compound

The compound can be synthesized through various methods, often involving the reaction of 2-aminopyridine with thiazole derivatives. The synthetic pathways typically yield high purity and good yields, making it suitable for biological evaluations.

Antimicrobial Activity

One of the most notable biological activities of this compound is its antimicrobial properties. Studies have demonstrated that derivatives of thiazole compounds exhibit potent inhibitory effects against a range of bacteria, including Pseudomonas aeruginosa and Escherichia coli. For instance, a related compound showed a minimum inhibitory concentration (MIC) value as low as 0.21 μM against these pathogens .

Cytotoxicity

In addition to antimicrobial effects, cytotoxicity assays using the MTT method revealed that certain thiazole derivatives exhibit promising results against cancer cell lines. The cytotoxicity profiles indicate that these compounds could potentially serve as leads in cancer therapy .

The mechanism by which this compound exerts its effects has been investigated through molecular docking studies. These studies suggest that the compound interacts with key residues in bacterial enzymes such as DNA gyrase and MurD, forming hydrogen bonds and stabilizing interactions that inhibit bacterial growth .

Case Study 1: Antibacterial Activity Evaluation

A recent study synthesized several thiazolopyridine derivatives and evaluated their antibacterial activity. Among these, a derivative closely related to this compound demonstrated significant antibacterial activity with an MIC comparable to established antibiotics like ciprofloxacin .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of thiazole derivatives. The study reported that specific compounds showed IC50 values in the low micromolar range against various cancer cell lines, indicating substantial cytotoxic effects. This suggests that modifications to the thiazole structure could enhance its anticancer properties .

Data Summary

| Activity | MIC/IC50 Value | Target Organisms/Cells |

|---|---|---|

| Antibacterial | 0.21 μM | Pseudomonas aeruginosa, E. coli |

| Cytotoxicity | Low µM range | Various cancer cell lines |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of thiazolidin-4-one derivatives, including 3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one, as anticancer agents. Research indicates that these compounds exhibit potent inhibitory activity against various cancer-related kinases. For instance, a study demonstrated that specific thiazolidin-4-one derivatives showed IC50 values as low as 0.021 µmol/L against multi-tyrosine kinases like c-Met and Src, indicating strong anticancer potential .

Case Study: Multi-Tyrosine Kinase Inhibition

- Compound Tested : 6 (a thiazolidin-4-one derivative)

- IC50 : 0.021 µmol/L

- Target Kinases : c-Met, Src

- Cytotoxicity : Effective against A549 lung carcinoma cell line at 0.041 µM concentration.

Antimicrobial Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Thiazolidinone derivatives have shown promising results against various bacterial strains, including resistant strains of Mycobacterium tuberculosis.

Data Table: Antibacterial Activity

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 2 |

| Escherichia coli | 8 | |

| Mycobacterium tuberculosis | 4–32 |

In a comparative study, the compound exhibited an MIC of 4–32 µg/mL against drug-resistant strains, outperforming standard antibiotics like levofloxacin and moxifloxacin .

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory properties of thiazolidinone derivatives have been extensively studied. The introduction of various substituents has been shown to enhance their pharmacological activity.

Case Study: Anti-inflammatory Effects

- Study Findings : Several synthesized compounds demonstrated significant anti-inflammatory effects in vitro.

- Mechanism : The compounds inhibit pro-inflammatory cytokines and exhibit antioxidant activity.

Other Biological Activities

Thiazolidinone derivatives are not limited to anticancer and antimicrobial applications; they also exhibit a range of other biological activities:

- Analgesic Effects : Some derivatives have shown significant pain-relieving properties.

- Antifungal Activity : Effective against various fungal pathogens.

- Antitubercular Activity : Demonstrated efficacy against Mycobacterium tuberculosis.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are being elucidated through molecular modeling studies. These studies reveal how the compound interacts with specific enzyme binding sites, enhancing its inhibitory effects on target proteins.

Molecular Interaction Example

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Differences

The compound shares a thiazolidinone backbone with multiple analogs but differs in substituent groups:

Notes:

Electronic and Steric Effects

- Amino Group: The 5-amino-pyridinyl group could act as a hydrogen bond donor, enhancing interaction with biological targets compared to methoxypropyl or allylamino groups in analogs .

- Thiazolidinone Core: The sulfur atom in the thiazolidinone ring may contribute to redox activity, a feature shared with analogs but absent in DCMU .

Research Findings and Limitations

- Key Insight: Thiazolidinone derivatives with planar aromatic substituents (e.g., pyridinyl or pyrimidinone) show moderate PET inhibition, but their efficacy is lower than DCMU due to differences in electron-withdrawing capacity .

- Data Gaps: No direct IC₅₀ or pharmacokinetic data for this compound is available in the provided evidence, necessitating further experimental validation.

Vorbereitungsmethoden

Cyclocondensation Using Amino-Substituted Pyridine Thiols and Thioglycolic Acid

Starting from 5-amino-2-mercaptopyridine (or a similar amino-substituted pyridine thiol), the compound is reacted with thioglycolic acid in ethanol under reflux for several hours (typically 4–6 hours).

The reaction proceeds via nucleophilic attack of the thiol group on the carboxyl carbon of thioglycolic acid, followed by intramolecular cyclization forming the thiazolan-2-one ring.

The product precipitates upon cooling and is purified by filtration and recrystallization from ethyl acetate or ethanol.

This method is supported by analogous syntheses of benzimidazolyl-thiazolones and related heterocycles.

Thiosemicarbazide and Carboxylic Acid Route with Phosphorus Pentachloride Activation

A solid-phase reaction involves grinding a mixture of thiosemicarbazide, a carboxylic acid derivative (which could be a pyridine carboxylic acid), and phosphorus pentachloride at room temperature to obtain a crude intermediate.

The crude product is treated with an alkaline solution to adjust pH to 8–8.2, filtered, dried, and recrystallized to yield the 2-amino-substituted thiazole derivative.

This method is noted for its mild conditions, short reaction time, and high yields (above 90%) and could be adapted for the preparation of this compound if the appropriate pyridine acid is used.

Acylation of Thiosemicarbazide Followed by Cyclization

The synthesis of 5-substituted 2-amino-1,3,4-thiadiazoles (structurally related) involves acylation of thiosemicarbazide with carboxylic acids or acid chlorides in the presence of dehydrating agents such as polyphosphoric acid or methane sulfonic acid.

The mixture is heated to promote cyclization and dehydration, yielding the thiadiazole ring system.

This approach can be tailored to prepare thiazolan-2-one analogs by selecting suitable starting materials and reaction conditions.

Reaction Conditions and Optimization

Mechanistic Insights

The key step in all methods is the formation of the thiazole or thiazolan-2-one ring via nucleophilic attack by sulfur or nitrogen atoms on electrophilic centers (carbonyl or halide carbons), followed by cyclization and dehydration.

In the cyclocondensation method, the thiol group attacks the carbonyl carbon of thioglycolic acid, forming a thioester intermediate that cyclizes to the thiazolan-2-one ring.

In the solid-phase PCl5 method, phosphorus pentachloride activates the carboxylic acid to form an acyl chloride intermediate, which reacts with thiosemicarbazide to form the heterocyclic ring upon cyclization.

Summary and Recommendations

For the preparation of This compound , the most practical and high-yielding method is the solid-phase grinding of thiosemicarbazide with the corresponding pyridine carboxylic acid and phosphorus pentachloride , followed by alkaline workup and recrystallization.

Alternatively, cyclocondensation of 5-amino-2-mercaptopyridine with thioglycolic acid under reflux conditions offers a straightforward synthetic route, albeit with moderate yields.

Careful control of stoichiometry, reaction time, temperature, and purification steps is essential to optimize yield and purity.

This detailed analysis synthesizes diverse research findings and preparation methods for thiazole derivatives closely related to this compound, providing a professional and authoritative guide for its synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation reactions involving amines and thiazolidinone precursors. Evidence from similar heterocyclic systems (e.g., thiadiazolo-pyrimidines) suggests using alcohol solvents without catalysts to facilitate ring closure. Reaction parameters such as temperature (80–100°C), solvent polarity, and stoichiometric ratios of reagents (e.g., amine-to-carbonyl ratios) should be systematically varied to optimize yield . Parallel reactions in different alcohols (e.g., methanol, ethanol) can help identify solvent effects on reaction kinetics .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thiazolanone ring structure and pyridinyl substituents. Key markers include:

- ¹H NMR : Peaks for NH protons (δ 5.5–6.5 ppm, broad singlet) and pyridinyl aromatic protons (δ 7.0–8.5 ppm).

- ¹³C NMR : Carbonyl signals (δ 165–175 ppm) and pyridinyl carbons (δ 120–150 ppm).

Infrared (IR) spectroscopy should validate the C=O stretch (~1700 cm⁻¹) and NH bending (~1600 cm⁻¹). Cross-referencing with analogous compounds in literature ensures accurate interpretation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected byproduct formation during synthesis?

- Methodology : Contradictions in spectral data (e.g., missing NH signals) may arise from tautomerism or solvent interactions. Employ iterative characterization:

Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity in ambiguous regions.

Conduct variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).

Analyze byproducts via High-Resolution Mass Spectrometry (HRMS) and compare with computational predictions (DFT calculations for plausible intermediates).

For unexpected byproducts, optimize purification using gradient elution in HPLC and track reaction progress via Thin-Layer Chromatography (TLC) .

Q. What experimental designs are suitable for studying the reactivity of this compound in nucleophilic or electrophilic substitution reactions?

- Methodology :

- Electrophilic substitution : React the compound with acyl chlorides or alkyl halides in anhydrous DMF, monitoring NH deprotonation with bases like NaH.

- Nucleophilic substitution : Introduce substituents at the thiazolanone ring via SN2 reactions with halogenated intermediates.

Use kinetic studies (e.g., time-resolved ¹H NMR) to determine rate constants and substituent effects. Compare results with structurally related compounds (e.g., thiazolidinones) to infer mechanistic pathways .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological or catalytic potential of this compound?

- Methodology :

Synthesize derivatives with varied substituents on the pyridinyl and thiazolanone moieties (e.g., electron-withdrawing/donating groups).

Screen for biological activity (e.g., enzyme inhibition assays) or catalytic efficiency (e.g., asymmetric catalysis) using standardized protocols.

Apply multivariate analysis (e.g., Principal Component Analysis) to correlate substituent properties (Hammett σ values, steric parameters) with activity.

Reference SAR frameworks from fused pyrimidine systems to guide hypothesis-driven modifications .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.